Stannane, tribromobutyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

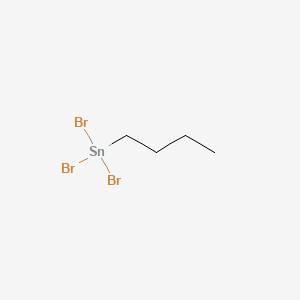

Stannane, tribromo(4-bromobutyl)- (CAS No. 61222-02-4) is an organotin compound with the molecular formula C₄H₈Br₄Sn and a molecular weight of 494.43 g/mol . Its structure features a butyl chain substituted with a bromine atom at the terminal position and three bromine atoms directly bonded to the tin center (SMILES: C(CC[Sn](Br)(Br)Br)CBr). This compound is part of the broader class of halogenated stannanes, which are notable for their applications in organic synthesis, particularly in cross-coupling reactions and as intermediates in radiopharmaceuticals .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are effective for tribromobutyl-stannane, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer :

- Synthetic Routes : Tribromobutyl-stannane can be synthesized via halogen exchange reactions using organotin precursors (e.g., tributyltin chloride) with brominating agents (e.g., HBr or Br₂). Grignard reagent-based alkylation of tin halides is another viable approach.

- Optimization : Key parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

- Characterization : Confirm structure using 1H and 13C NMR to identify butyl chain protons and tin-bonded bromine environments. Mass spectrometry (MS) validates molecular weight .

Q. Which analytical techniques are most reliable for characterizing tribromobutyl-stannane’s structural and chemical properties?

- Methodological Answer :

- Spectroscopy :

- NMR : 119Sn NMR is essential for probing tin-centered electronic environments. Chemical shifts between δ 0–200 ppm indicate Sn-Br bonding .

- FT-IR : Peaks at 500–600 cm−1 confirm Sn-Br stretching vibrations.

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS using non-polar columns (e.g., DB-5) ensures purity assessment. Compare retention times against certified standards (e.g., Kanto Reagents’ brominated analogs) .

Advanced Research Questions

Q. How can researchers systematically investigate the thermal decomposition pathways of tribromobutyl-stannane under varying atmospheric conditions?

- Methodological Answer :

- Experimental Design :

Thermogravimetric Analysis (TGA) : Measure mass loss under inert (N₂) vs. oxidative (O₂) atmospheres to identify decomposition thresholds.

Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events linked to bond cleavage or oxidation.

GC-MS Post-Decomposition : Trap volatile byproducts (e.g., butyl bromides, SnO₂ residues) and correlate with mechanistic pathways .

- Data Interpretation : Use kinetic models (e.g., Arrhenius plots) to derive activation energies. Cross-validate with computational studies (DFT) on Sn-Br bond dissociation energies .

Q. What experimental and analytical strategies resolve contradictions in reported catalytic efficiencies of tribromobutyl-stannane in cross-coupling reactions?

- Methodological Answer :

- Reproducibility Framework :

Standardized Protocols : Replicate studies using identical substrates (e.g., aryl halides), solvents (e.g., DMF), and catalysts (e.g., Pd(PPh₃)₄).

Control Experiments : Test for trace metal impurities (via ICP-MS) or moisture sensitivity, which may alter catalytic activity.

- Meta-Analysis : Systematically review literature to identify variables (e.g., ligand choice, Sn:substrate ratio) causing efficiency discrepancies. Use statistical tools (e.g., ANOVA) to isolate significant factors .

Q. How can the environmental persistence and ecotoxicological impacts of tribromobutyl-stannane be assessed in aquatic systems?

- Methodological Answer :

- Environmental Simulation :

Batch Reactor Studies : Expose tribromobutyl-stannane to UV light, varying pH, and microbial communities to model degradation.

LC-MS/MS Quantification : Monitor hydrolysis byproducts (e.g., tributyltin derivatives) at sub-ppb levels.

- Toxicity Assays : Use Daphnia magna or algae growth inhibition tests to establish EC₅₀ values. Compare with regulatory thresholds (e.g., EPA guidelines) .

Q. Methodological Considerations for Research Design

- Feasibility : Ensure questions align with available resources (e.g., access to 119Sn NMR) and timeframes. Pilot studies are critical for optimizing synthetic or analytical protocols .

- Originality : Focus on underexplored areas (e.g., tribromobutyl-stannane’s role in photo-redox catalysis) to address literature gaps .

- Data Contradictions : Apply triangulation by combining experimental, computational, and literature data to validate hypotheses .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Tributylstannanes (e.g., Tri-$n$-butylstannyl derivatives)

- Structure : Tin bonded to three butyl groups and one functional substituent (e.g., aryl, thiophene).

- Reactivity : Widely used in Stille coupling reactions due to their stability and efficient transmetallation. For example, tri-$n$-butylstannyl thiophene derivatives enable the synthesis of conjugated polymers .

- Steric Considerations: Tributylstannanes exhibit moderate steric bulk, allowing flexibility in coupling reactions. However, bulky stannyl groups (e.g., SnBu₃) can hinder reactions like cyclization, as seen in failed attempts to form imine intermediates in iodinated tetrahydroquinoline synthesis .

- Environmental Impact : Tributylstannanes are highly toxic and restricted in industrial applications, prompting the development of alternative methods .

Dibutyldimethylstannane (CAS 1528-00-3)

- Structure : Tin bonded to two butyl and two methyl groups.

- Applications : Used as a catalyst or stabilizer in polymer chemistry. Its lower halogen content reduces reactivity compared to tribromobutylstannane but enhances thermal stability .

Triphenylstannanes (e.g., Tributylphenylstannane)

- Structure : Tin bonded to phenyl and butyl groups.

- Reactivity : Less reactive in cross-coupling due to the electron-rich phenyl group. Used in niche applications, such as modifying electronic properties of materials .

Halogenated Stannanes

Tribromo(4-bromobutyl)stannane vs. Dichlorobis(phenylmethyl)stannane (CAS 3002-01-5)

- Halogen Influence : The bromine atoms in tribromobutylstannane increase electrophilicity at the tin center, enhancing its reactivity in halogen-exchange reactions compared to chlorinated analogs. For example, brominated stannanes facilitate faster iodine exchange in radiopharmaceutical synthesis .

- Steric Effects : The 4-bromobutyl chain introduces steric hindrance, limiting access to the tin center in cyclization reactions. This contrasts with dichlorobis(phenylmethyl)stannane, where smaller chlorine atoms and flexible benzyl groups allow easier coordination .

Tetraethylstannane (CAS 597-64-8)

- Structure : Tin bonded to four ethyl groups.

- Reactivity : Lacks halogen substituents, making it inert in cross-coupling. Primarily used as a reference compound in spectroscopic studies .

Functionalized Stannanes

Tributyl[(methoxymethoxy)methyl]stannane

- Structure : Tin bonded to a methoxymethoxy-methyl group and three butyl groups.

- Applications : Serves as a hydroxymethyl anion equivalent in nucleophilic substitutions. The polar methoxymethoxy group enhances solubility in polar solvents, unlike the hydrophobic tribromobutylstannane .

Ester-Substituted Stannanes

- Reactivity : Ester groups (e.g., in fluorocyclopropyl stannanes) enable post-functionalization, such as reduction to alcohols. Tribromobutylstannane’s bromine atoms offer fewer opportunities for such transformations .

Polymeric Stannanes

Polystannanes (e.g., Poly(dibutyl)stannane)

- Structure : Alternating tin and organic groups in a polymer backbone.

- Properties: Exhibit unique optical and electronic properties due to delocalized Sn–Sn bonds. Tribromobutylstannane’s monomeric structure lacks this conjugation but could serve as a precursor for halogenated polystannanes .

Key Data Table

Research Findings and Challenges

- Reactivity vs. Steric Hindrance : Tribromobutylstannane’s bromine substituents enhance electrophilicity but limit steric accessibility, as seen in failed cyclization reactions with Pd catalysts .

- Environmental and Safety Concerns : Stannanes like tributylstannane (CAS 688-73-3) are highly toxic, driving demand for greener alternatives .

- Synthetic Versatility : Ester- and ether-substituted stannanes offer post-reaction functionalization pathways absent in tribromobutylstannane .

Eigenschaften

CAS-Nummer |

1528-07-0 |

|---|---|

Molekularformel |

C4H9Br3Sn |

Molekulargewicht |

415.54 g/mol |

IUPAC-Name |

tribromo(butyl)stannane |

InChI |

InChI=1S/C4H9.3BrH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 |

InChI-Schlüssel |

BYQWEYFCJKJRHO-UHFFFAOYSA-K |

Kanonische SMILES |

CCCC[Sn](Br)(Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.